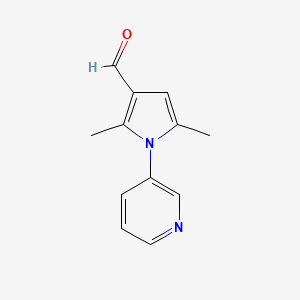
2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde
説明
“2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the empirical formula C12H12N2O . It is a heterocyclic building block . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde” can be represented by the SMILES stringO=C([H])C1=C(C)N(C2=CN=CC=C2)C(C)=C1 . The InChI representation is 1S/C12H12N2O/c1-9-6-11(8-15)10(2)14(9)12-4-3-5-13-7-12/h3-8H,1-2H3 . Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 200.24 . The CAS Number is 35711-47-8 .科学的研究の応用
Drug Discovery and Pharmaceutical Applications
The pyrrole moiety is a fundamental building block for many biologically active molecules due to its versatility, selectivity, and biocompatibility. These properties make it a valuable tool for drug design and development . Specifically, 2,5-dimethylpyrrole derivatives have shown various biological activities such as antibacterial, antihypertensive, and antitubercular properties . The compound could serve as a precursor for synthesizing new drugs with these activities.
Material Science
Pyrrole derivatives are known to be used in material science, particularly in the development of conducting polymers. The presence of a pyridinyl group in the compound could potentially enhance the electronic properties of the material, making it suitable for applications in organic electronics .
Catalysis
In catalysis, pyrrole derivatives can act as ligands for transition metal complexes. These complexes are often used as catalysts in various organic reactions, including polymerization processes . The specific structure of 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde might influence the catalytic activity and selectivity.
Corrosion Inhibition
Pyrroles have been utilized as corrosion inhibitors due to their ability to form protective layers on metal surfaces. The compound’s structural features could be explored for developing new corrosion inhibitors with enhanced efficiency .
Luminescence Chemistry
The pyrrole ring system is a component in compounds used in luminescence chemistry. The compound’s unique structure may be investigated for its potential use in creating new luminescent materials .
Spectrochemical Analysis
Derivatives of pyrrole are often used in spectrochemical analysis due to their distinct absorption and emission properties. The compound could be used to develop new analytical reagents or probes .
Green Chemistry
The synthesis of pyrrole derivatives aligns with the principles of green chemistry, which emphasizes the use of environmentally benign methods. The compound could be synthesized using green solvent-based methods, microwave-aided methods, or solvent-free methods, contributing to sustainable chemical practices .
Heterocyclic Building Blocks
As a heterocyclic building block, this compound is valuable in organic synthesis. It can be used to construct complex molecules for various applications, ranging from pharmaceuticals to materials science .
Safety and Hazards
特性
IUPAC Name |
2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-6-11(8-15)10(2)14(9)12-4-3-5-13-7-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELMABXCQSKCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355412 | |
| Record name | 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
35711-47-8 | |
| Record name | 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)
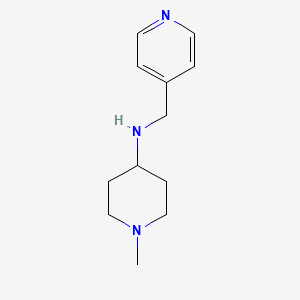

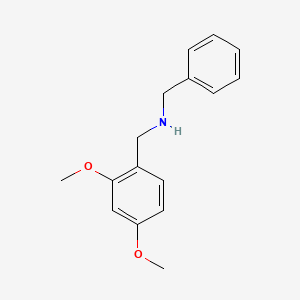
![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)
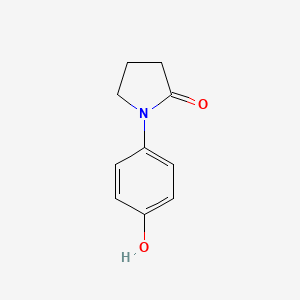
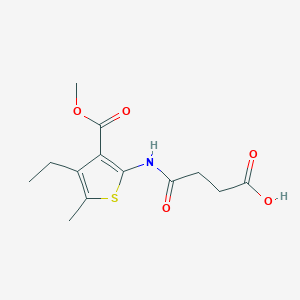
![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)
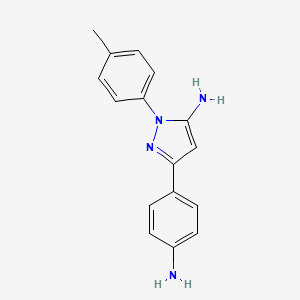
![5-Nitrobenzo[d]oxazole-2(3H)-thione](/img/structure/B1300290.png)

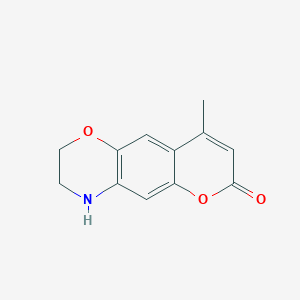
![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)